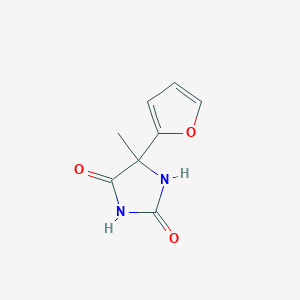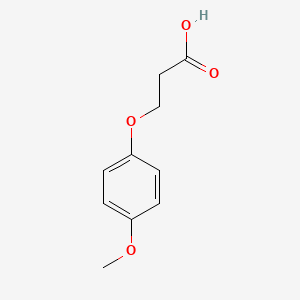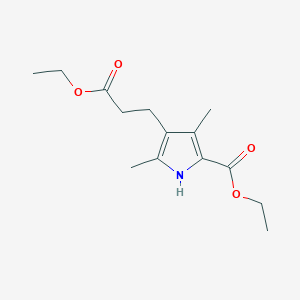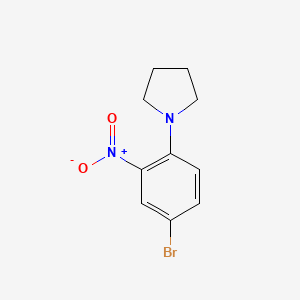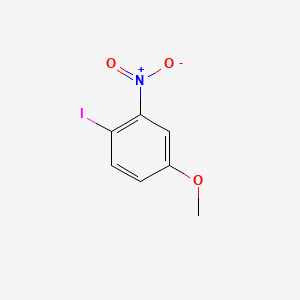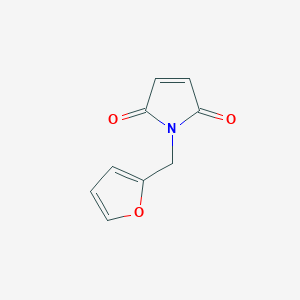![molecular formula C8H10N2O3 B1296117 methyl N-[1-(furan-2-yl)ethylideneamino]carbamate CAS No. 22589-72-6](/img/structure/B1296117.png)
methyl N-[1-(furan-2-yl)ethylideneamino]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl N-[1-(furan-2-yl)ethylideneamino]carbamate is an organic compound that features a furan ring, a hydrazine moiety, and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[1-(furan-2-yl)ethylideneamino]carbamate typically involves the condensation of furan-2-carbaldehyde with methyl hydrazinecarboxylate. The reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
methyl N-[1-(furan-2-yl)ethylideneamino]carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The hydrazine moiety can be reduced to form corresponding hydrazides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding hydrazides.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
methyl N-[1-(furan-2-yl)ethylideneamino]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The exact mechanism of action of methyl N-[1-(furan-2-yl)ethylideneamino]carbamate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The furan ring and hydrazine moiety are key functional groups that contribute to its reactivity and interaction with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-[1-(benzofuran-2-yl)ethylidene]hydrazine-1-carboxylate
- Methyl 2-[1-(thiophene-2-yl)ethylidene]hydrazine-1-carboxylate
- Methyl 2-[1-(pyrrole-2-yl)ethylidene]hydrazine-1-carboxylate
Uniqueness
methyl N-[1-(furan-2-yl)ethylideneamino]carbamate is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds containing benzofuran, thiophene, or pyrrole rings. The furan ring’s oxygen atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Propriétés
IUPAC Name |
methyl N-[1-(furan-2-yl)ethylideneamino]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-6(7-4-3-5-13-7)9-10-8(11)12-2/h3-5H,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPMLUUFQYIBIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80279212 |
Source


|
| Record name | Methyl 2-[1-(furan-2-yl)ethylidene]hydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80279212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22589-72-6 |
Source


|
| Record name | Methyl 2-[1-(furan-2-yl)ethylidene]hydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80279212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

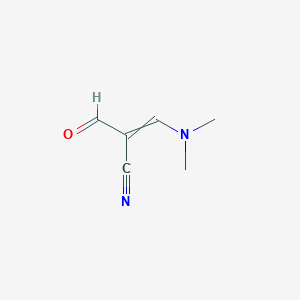
![3-(Methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1296039.png)
![7-Bromothieno[3,2-c]pyridin-4(5h)-one](/img/structure/B1296042.png)
![furo[3,2-c]pyridin-4(5H)-one](/img/structure/B1296045.png)
